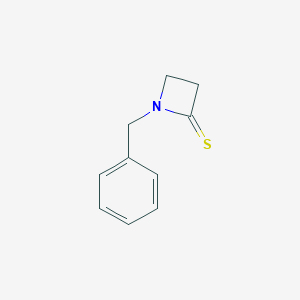
1-Benzylazetidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylazetidine-2-thione is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This compound is known to possess a unique chemical structure that can be synthesized through various methods. The following paper will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Benzylazetidine-2-thione.
Mécanisme D'action
The mechanism of action of 1-Benzylazetidine-2-thione is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells through the inhibition of the NF-κB pathway. Additionally, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Benzylazetidine-2-thione can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Benzylazetidine-2-thione in lab experiments include its potential as an anticancer agent and antioxidant, as well as its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For the study of 1-Benzylazetidine-2-thione include further studies to fully understand its mechanism of action, as well as its potential use in treating other diseases, such as cardiovascular disease and diabetes. Additionally, studies are needed to determine the optimal dosage and toxicity of this compound in humans.
Méthodes De Synthèse
1-Benzylazetidine-2-thione can be synthesized through various methods, including the reaction of benzylamine with carbon disulfide and sodium hydroxide, or the reaction of benzylamine with sulfur and sodium hydroxide. The reaction of benzylamine with carbon disulfide and sodium hydroxide yields 1-Benzylazetidine-2-thiol, which can be oxidized to 1-Benzylazetidine-2-thione using hydrogen peroxide. The reaction of benzylamine with sulfur and sodium hydroxide produces 1-Benzylazetidine-2-thione directly.
Applications De Recherche Scientifique
1-Benzylazetidine-2-thione has been studied for its potential pharmaceutical applications, including its use as an anticancer agent and as an antioxidant. Studies have shown that this compound can induce apoptosis in cancer cells and reduce oxidative stress in cells. Additionally, 1-Benzylazetidine-2-thione has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
153649-23-1 |
|---|---|
Nom du produit |
1-Benzylazetidine-2-thione |
Formule moléculaire |
C10H11NS |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1-benzylazetidine-2-thione |
InChI |
InChI=1S/C10H11NS/c12-10-6-7-11(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
JCPIZLFJOYMFJK-UHFFFAOYSA-N |
SMILES |
C1CN(C1=S)CC2=CC=CC=C2 |
SMILES canonique |
C1CN(C1=S)CC2=CC=CC=C2 |
Synonymes |
2-Azetidinethione, 1-(phenylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



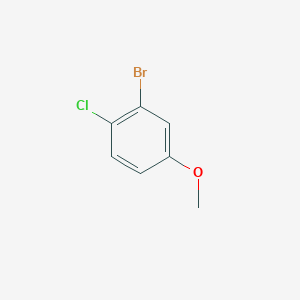
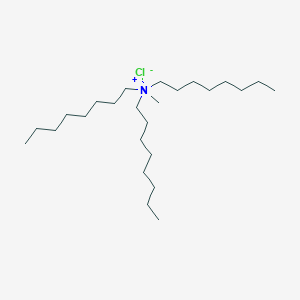
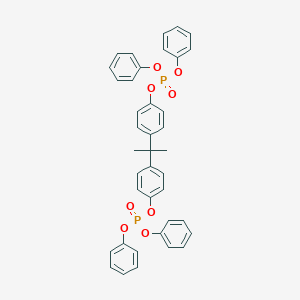
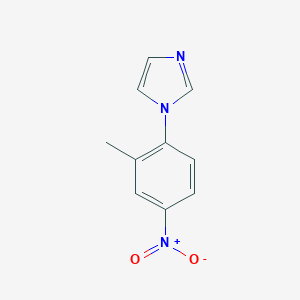
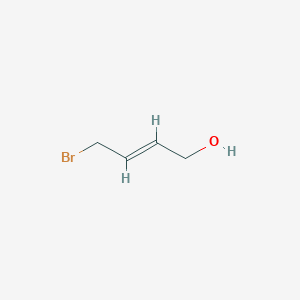
![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
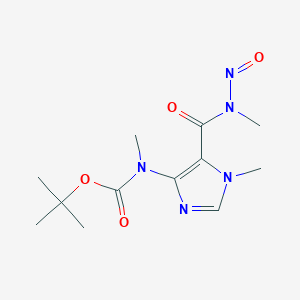
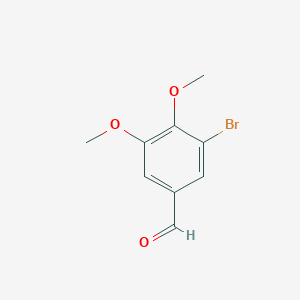
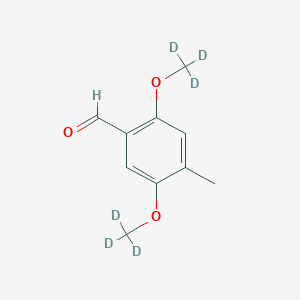
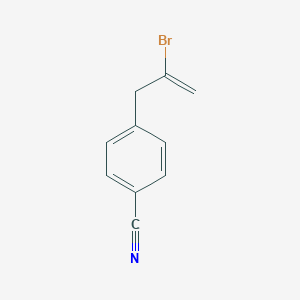
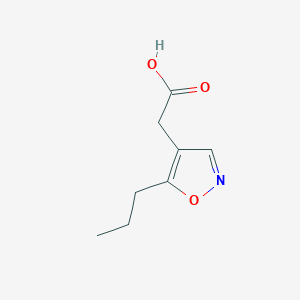
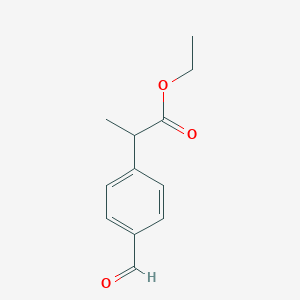
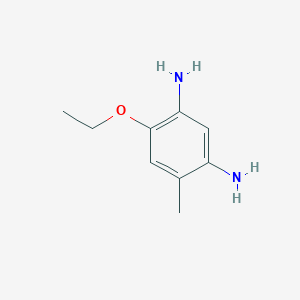
![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)